5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound that combines several functional groups, including a chlorophenyl group, a tetrahydroisoquinoline moiety, a furan ring, and a triazolothiazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazolothiazole Core: This involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under basic conditions.
Coupling Reactions: The final step involves coupling the tetrahydroisoquinoline moiety with the triazolothiazole core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can target the triazolothiazole core or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound, especially on the chlorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the triazolothiazole core can yield dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used to study the interactions between different functional groups and biological targets, providing insights into structure-activity relationships.
Industrial Applications: It may find use in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not fully understood, but it is believed to involve interactions with multiple molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It may bind to receptors on the surface of cells, modulating signaling pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer a unique profile of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S/c25-18-9-4-3-8-17(18)20(28-12-11-15-6-1-2-7-16(15)14-28)21-23(30)29-24(32-21)26-22(27-29)19-10-5-13-31-19/h1-10,13,20,30H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSUQRMDVLJSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=CC=C3Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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